

Rogaratinib Drug-Drug Interaction Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rogaratinib	
Cat. No.:	B610551	Get Quote

For researchers, scientists, and drug development professionals, understanding the drug-drug interaction (DDI) profile of an investigational compound like **Rogaratinib** is critical for designing safe and effective clinical studies. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the DDI studies of **Rogaratinib**.

Disclaimer: The development of **Rogaratinib** was discontinued by Bayer. As a result, publicly available information on its comprehensive drug-drug interaction profile is limited. This guide summarizes the available information and provides standardized protocols for assessing DDI potential.

Frequently Asked Questions (FAQs) Q1: What are the primary metabolic pathways for Rogaratinib?

In vitro studies have indicated that **Rogaratinib** is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C9[1]. The potential for other metabolic pathways has not been extensively reported in publicly available literature.

Q2: What is the potential for Rogaratinib to be a victim of drug-drug interactions?

Given that **Rogaratinib** is a substrate of CYP3A4, there is a significant potential for its plasma concentrations to be altered when co-administered with strong inhibitors or inducers of this



enzyme.

- Strong CYP3A4 Inhibitors: Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) would be expected to increase Rogaratinib exposure, potentially leading to an increased risk of adverse events.
- Strong CYP3A4 Inducers: Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) could significantly decrease Rogaratinib's plasma concentrations, potentially reducing its therapeutic efficacy.

Clinical trial protocols for **Rogaratinib** recommended avoiding the concomitant use of strong inhibitors and inducers of CYP3A4[2][3].

Q3: What is the potential for Rogaratinib to be a perpetrator of drug-drug interactions?

The potential for **Rogaratinib** to act as an inhibitor or inducer of CYP enzymes or as an inhibitor of drug transporters has been a consideration in its clinical development.

- CYP Inhibition/Induction: Specific in vitro data on the inhibitory (IC50 values) or inductive potential of **Rogaratinib** on major CYP enzymes are not publicly available.
- Transporter Inhibition: Clinical trial protocols have advised caution when co-administering
 Rogaratinib with sensitive substrates of P-glycoprotein (P-gp), Breast Cancer Resistance
 Protein (BCRP), and Multidrug and Toxin Extrusion proteins (MATE1 and MATE2K)[3]. This
 suggests a potential for Rogaratinib to inhibit these transporters, which could lead to
 increased plasma concentrations of co-administered substrate drugs.

Q4: Have any clinical drug-drug interaction studies been conducted with Rogaratinib?

While formal DDI studies with detailed pharmacokinetic data are not available in the public domain, some clinical trial information provides insights. A study of **Rogaratinib** in combination with fulvestrant and palbociclib reported no new emergent toxicities from drug-drug interactions, though specific pharmacokinetic data were not provided[4].



Troubleshooting Experimental Design Problem: Unexpected variability in Rogaratinib plasma concentrations in a preclinical or clinical study.

Possible Cause: Concomitant medication use affecting CYP3A4 activity.

Troubleshooting Steps:

- Review Co-medications: Scrutinize the list of all concomitant medications for known CYP3A4 inhibitors or inducers.
- Dietary and Herbal Supplements: Investigate the use of any herbal supplements (e.g., St. John's Wort) or dietary factors (e.g., grapefruit juice) that can modulate CYP3A4 activity.
- Pharmacogenetic Considerations: While not specifically reported for Rogaratinib, genetic polymorphisms in CYP3A4 or CYP2C9 could contribute to inter-individual variability in its metabolism.

Data on Rogaratinib Drug-Drug Interaction Potential

Table 1: In Vitro Metabolism of Rogaratinib

Parameter	Description
Primary Metabolizing Enzyme	CYP3A4[1]
Minor Metabolizing Enzyme	CYP2C9[1]

Table 2: In Vitro CYP Inhibition and Induction Potential of Rogaratinib



CYP Isoform	Inhibition (IC50)	Induction (EC50/Fold- change)
CYP1A2	Not Available	Not Available
CYP2B6	Not Available	Not Available
CYP2C8	Not Available	Not Available
CYP2C9	Not Available	Not Available
CYP2C19	Not Available	Not Available
CYP2D6	Not Available	Not Available
CYP3A4	Not Available	Not Available

Table 3: In Vitro Transporter Interaction Potential of Rogaratinib

Transporter	Substrate Potential	Inhibition Potential (IC50)
P-gp	Potential (Implied)	Potential (Implied)[3]
BCRP	Potential (Implied)	Potential (Implied)[3]
OATP1B1	Not Available	Not Available
OATP1B3	Not Available	Not Available
OAT1	Not Available	Not Available
OAT3	Not Available	Not Available
OCT2	Not Available	Not Available
MATE1	Potential (Implied)	Potential (Implied)[3]
MATE2K	Potential (Implied)	Potential (Implied)[3]

Experimental Protocols Protocol 1: In Vitro CYP Inhibition Assay



Objective: To determine the direct and time-dependent inhibitory potential of **Rogaratinib** on major human CYP enzymes.

Methodology:

- System: Human liver microsomes (pooled from multiple donors) or recombinant human CYP enzymes.
- Substrates: Use specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, paclitaxel for CYP2C8, diclofenac for CYP2C9, Smephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).
- Incubation:
 - Direct Inhibition: Pre-incubate Rogaratinib at various concentrations with the enzyme system and NADPH for a short period before adding the probe substrate.
 - Time-Dependent Inhibition (TDI): Pre-incubate Rogaratinib with the enzyme system and
 NADPH for various time points (e.g., 0, 15, 30 minutes) before adding the probe substrate.
- Analysis: Quantify the formation of the substrate-specific metabolite using LC-MS/MS.
- Data Analysis: Calculate the IC50 value for direct inhibition and the k_inact and K_I values for time-dependent inhibition.

Protocol 2: In Vitro Transporter Inhibition Assay

Objective: To evaluate the inhibitory potential of **Rogaratinib** on key uptake and efflux transporters.

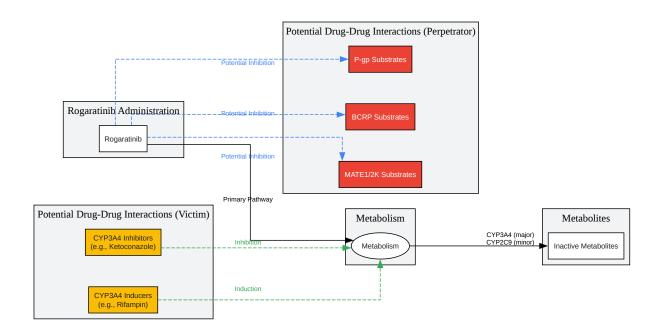
Methodology:

- System: Use cell lines overexpressing the transporter of interest (e.g., Caco-2 for P-gp and BCRP, HEK293-OATP1B1, HEK293-MATE1).
- Substrates: Utilize specific probe substrates for each transporter (e.g., digoxin for P-gp, estrone-3-sulfate for BCRP, metformin for MATE1).



- Incubation: Incubate the cells with the probe substrate in the presence and absence of various concentrations of **Rogaratinib**.
- Analysis: Measure the intracellular accumulation (for uptake transporters) or the transport
 across a cell monolayer (for efflux transporters) of the probe substrate using an appropriate
 analytical method (e.g., scintillation counting for radiolabeled substrates, LC-MS/MS).
- Data Analysis: Determine the IC50 value of Rogaratinib for the inhibition of each transporter.

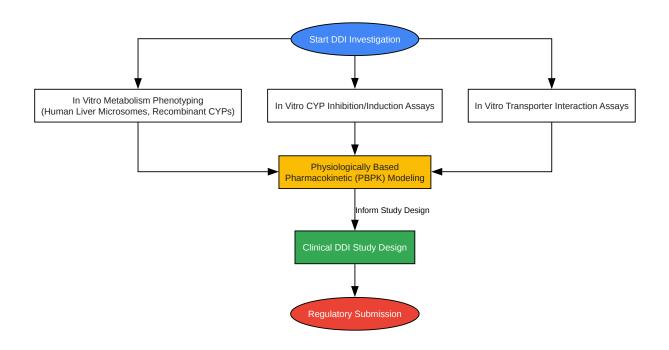
Visualizations





Click to download full resolution via product page

Caption: Rogaratinib's metabolic pathway and potential DDIs.



Click to download full resolution via product page

Caption: Workflow for investigating drug-drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. researchgate.net [researchgate.net]



- 2. Rogaratinib for BCG Refractory High Risk Non-Muscle Invasive Bladder Cancer With FGFR1/2 Overexpression | MedPath [trial.medpath.com]
- 3. Facebook [cancer.gov]
- 4. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [Rogaratinib Drug-Drug Interaction Studies: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610551#rogaratinib-drug-drug-interaction-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com